![molecular formula C19H17ClN2O4S B2632093 (4-(4-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251697-63-8](/img/structure/B2632093.png)
(4-(4-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
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Description
(4-(4-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C19H17ClN2O4S and its molecular weight is 404.87. The purity is usually 95%.
BenchChem offers high-quality (4-(4-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Plant Growth Regulation and Gibberellin Biosynthesis Inhibition
Mechanism of Action: S-3307 inhibits gibberellin biosynthesis by affecting specific steps. After treatment with S-3307, the incorporation of mevalonic acid into GAii-aldehyde and GAu is inhibited, leading to the accumulation of kaurene. The compound specifically targets the three oxidation steps from kaurene to kaurenoic acid in gibberellin biosynthesis .
Stereoisomers: S-3307 has four stereoisomers due to its asymmetric center and tri-substituted double bond. The (S)-(E) form is the most active, while the (RS)-(Z) form shows no activity in the cell-free system but exhibits weak dwarfing effects in rice seedlings .
Antimicrobial Properties
The compound’s derivatives have shown promising antimicrobial activity:
- Antifungal Activity : Tested compounds demonstrated potent antifungal activity against Candida albicans and Candida glabrata .
Anticancer Potential
Synthesized derivatives of this compound were evaluated for anticancer effects:
- Breast Adenocarcinoma : N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives were screened against estrogen receptor-positive human breast adenocarcinoma (MCF7). These derivatives exhibited potential anticancer activity .
Anti-HIV-1 Activity
Indole derivatives related to this compound have been studied for their anti-HIV-1 potential .
Growth Retardation in Rice Plants
S-3307 significantly retards rice plant growth. When applied via a dipping method, it reduces growth by 50% compared to the control .
properties
IUPAC Name |
[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c20-14-5-7-15(8-6-14)22-13-18(19(23)21-9-11-26-12-10-21)27(24,25)17-4-2-1-3-16(17)22/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXJDNKRMNPCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone |
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